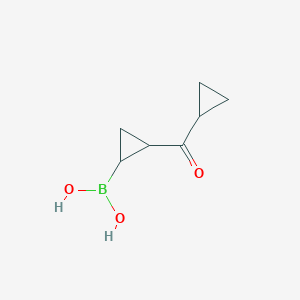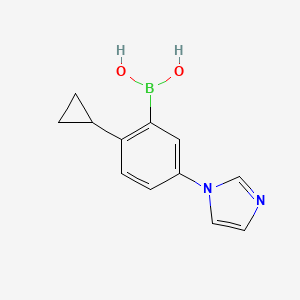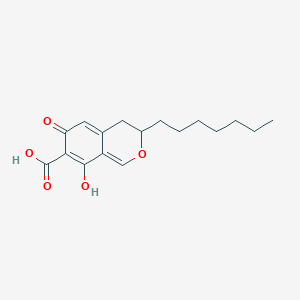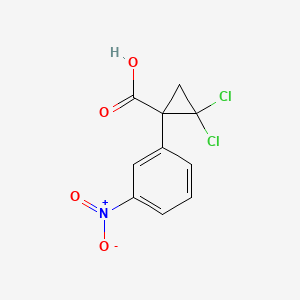
Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate: is a complex organophosphorus compound. It is characterized by the presence of both phosphonate and amino groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate typically involves multi-step organic synthesis. One common method includes the reaction of 1-phenylprop-2-en-1-ol with N-methyl-1-phenylmethanamine under manganese-catalyzed conditions . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts such as manganese or other transition metals can enhance the efficiency of the reaction. Post-reaction purification steps, including crystallization and filtration, are essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are used under basic conditions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development .
Medicine: The compound has shown promise in the development of antidepressant drugs. Its structure allows it to interact with neurotransmitter systems, potentially leading to new treatments for depression .
Industry: In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its stability and reactivity make it suitable for various applications in materials science .
Mécanisme D'action
The mechanism of action of sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes involved in neurotransmitter metabolism, thereby modulating neurotransmitter levels in the brain. This interaction can lead to antidepressant effects by restoring the balance of neurotransmitters such as serotonin and dopamine .
Comparaison Avec Des Composés Similaires
Phosphonic acids: These compounds share the phosphonate group but lack the amino functionality.
Phosphine derivatives: These compounds are similar in structure but differ in their oxidation state and reactivity.
Substituted phosphonates: These compounds have various substituents on the phosphonate group, leading to different chemical properties.
Uniqueness: Sodium hydrogen (1-hydroxy-3-(methyl(pentan-3-yl)amino)-1-phosphonopropyl)phosphonate is unique due to its dual functionality, combining both phosphonate and amino groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C9H22NNaO7P2 |
|---|---|
Poids moléculaire |
341.21 g/mol |
Nom IUPAC |
sodium;hydroxy-[1-hydroxy-3-[methyl(pentan-3-yl)amino]-1-phosphonopropyl]phosphinate |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-4-8(5-2)10(3)7-6-9(11,18(12,13)14)19(15,16)17;/h8,11H,4-7H2,1-3H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1 |
Clé InChI |
PNTURXVTSKPSBS-UHFFFAOYSA-M |
SMILES canonique |
CCC(CC)N(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)


![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)







![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)

![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)
